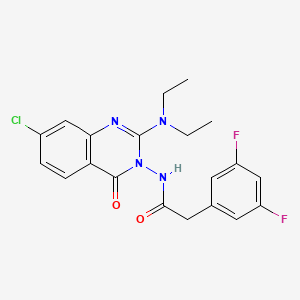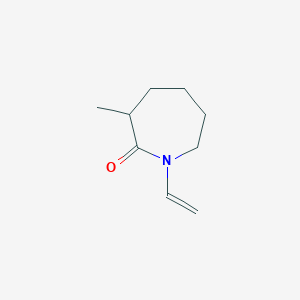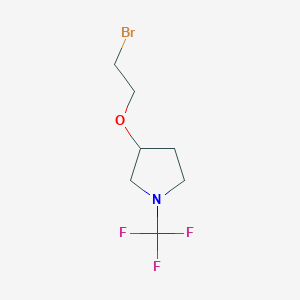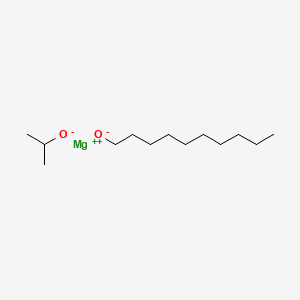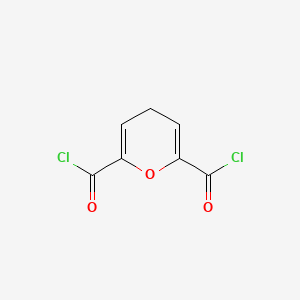
4H-Pyran-2,6-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-2,6-dicarbonyl dichloride: is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4H-Pyran-2,6-dicarbonyl dichloride can be synthesized through a multicomponent reaction involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is typically catalyzed by an amine-functionalized metal-organic framework (MOF) such as Cu2(NH2-BDC)2(DABCO) under solvent-free conditions . The reaction yields the desired product with good to excellent efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts and mechanochemical methods, such as ball milling, enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyran-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield pyran-2,6-dimethanol.
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyran-2,6-dicarboxylic acid.
Reduction: Pyran-2,6-dimethanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-Pyran-2,6-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-2,6-dicarbonyl dichloride and its derivatives often involves interaction with biological targets such as calcium channels. These compounds can block calcium channels, leading to various physiological effects, including vasorelaxation and potential anti-asthmatic properties . The exact molecular pathways depend on the specific derivative and its target.
Comparación Con Compuestos Similares
- 4H-Pyran-2,6-dicarboxylic acid
- 4H-Pyran-2,6-dimethanol
- Pyridine-2,6-dicarbonyl dichloride
Comparison: 4H-Pyran-2,6-dicarbonyl dichloride is unique due to its dichloride functional groups, which make it highly reactive and versatile for various chemical transformations. In contrast, 4H-Pyran-2,6-dicarboxylic acid and 4H-Pyran-2,6-dimethanol have different functional groups that confer distinct chemical properties and reactivity. Pyridine-2,6-dicarbonyl dichloride, while similar in structure, contains a nitrogen atom in the ring, leading to different chemical behavior and applications .
Propiedades
Número CAS |
54281-62-8 |
|---|---|
Fórmula molecular |
C7H4Cl2O3 |
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
4H-pyran-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2 |
Clave InChI |
VFYZHCMJBJOGFA-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(OC(=C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
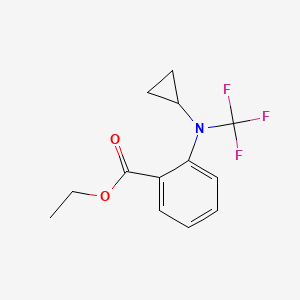


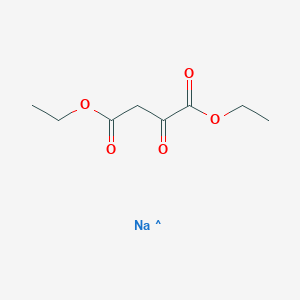
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
